[4,5-Bis(4-methoxyphenyl)thiophen-2-yl](tert-butyl)dimethylsilane
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Overview
Description
4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two methoxyphenyl groups and a tert-butyl-dimethylsilane group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Tert-Butyl-Dimethylsilane Group: This step involves the use of tert-butyl-dimethylsilyl chloride in the presence of a base to form the desired silane derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxyphenyl groups or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiophene ring.
Scientific Research Applications
4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane involves its interaction with molecular targets and pathways within a given system. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, thiophene, is a simpler structure without the methoxyphenyl and silane groups.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Dibenzothiophene: A more complex structure with two benzene rings fused to a thiophene ring.
Uniqueness
4,5-Bis(4-methoxyphenyl)thiophen-2-yldimethylsilane is unique due to the presence of both methoxyphenyl groups and a tert-butyl-dimethylsilane group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
90298-13-8 |
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Molecular Formula |
C24H30O2SSi |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C24H30O2SSi/c1-24(2,3)28(6,7)22-16-21(17-8-12-19(25-4)13-9-17)23(27-22)18-10-14-20(26-5)15-11-18/h8-16H,1-7H3 |
InChI Key |
OQCMWJLLGGCBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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